AR Transactivation Potency: ACP‑105 vs. Testosterone and Dihydrotestosterone
In the receptor selection and amplification technology (R‑SAT) assay, ACP‑105 (1) activated wild‑type AR with a pEC50 of 8.7 ± 0.2 (EC50 ≈ 2.0 nM) and the T877A mutant with pEC50 9.0 ± 0.3 (EC50 ≈ 1.0 nM). Agonist efficacy reached 102 ± 11% relative to the full agonist dihydrotestosterone (DHT, set to 100%). By comparison, the endogenous agonist testosterone (T) and the pure antagonist flutamide (F) showed no activity (NA) in the same assay [1]. The near‑full efficacy combined with sub‑nanomolar potency on the T877A mutant distinguishes ACP‑105 from the pure antagonist compound‑13, which displayed no agonist activity at either AR variant [2].
| Evidence Dimension | AR wild-type and T877A mutant transactivation potency (pEC50) and efficacy (% DHT) |
|---|---|
| Target Compound Data | pEC50(WT) = 8.7 ± 0.2; pEC50(T877A) = 9.0 ± 0.3; Efficacy = 102 ± 11% |
| Comparator Or Baseline | DHT (100% efficacy); Testosterone (NA); Flutamide (NA); Hydroxyflutamide (NA) |
| Quantified Difference | ACP‑105 is a partial agonist with near‑full efficacy (102% of DHT); Testosterone and antiandrogens show no agonist activity. |
| Conditions | R‑SAT assay in NIH3T3 cells expressing human AR wild‑type or AR T877A mutant; values are mean ± SEM of ≥3 independent experiments. |
Why This Matters
This assay establishes ACP‑105 as a high‑potency partial AR agonist, which is essential for experimental designs requiring graded AR activation without full androgenic stimulation.
- [1] Schlienger N, Lund BW, Pawlas J, et al. Synthesis, structure-activity relationships, and characterization of novel nonsteroidal and selective androgen receptor modulators. J Med Chem. 2009;52(22):7186-7191. doi:10.1021/jm901149c View Source
- [2] Schlienger N, Lund BW, Pawlas J, et al. Table 1: Ligand Activities at AR Wild Type and T877A Mutant. J Med Chem. 2009;52(22):7188. View Source
